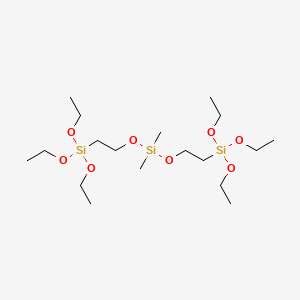

Dimethyl-bis(2-triethoxysilylethoxy)silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl-bis(2-triethoxysilylethoxy)silane is a silicon-based compound with the molecular formula C14H34O6Si3. It is a member of the organosilicon family, which is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its unique structure, which includes two triethoxysilylethoxy groups attached to a dimethylsilane core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-bis(2-triethoxysilylethoxy)silane typically involves the reaction of dimethylchlorosilane with 2-(triethoxysilyl)ethanol in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the 2-(triethoxysilyl)ethanol attacks the silicon atom of the dimethylchlorosilane, resulting in the formation of the desired product and the release of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as copper or platinum, can further enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl-bis(2-triethoxysilylethoxy)silane undergoes various types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.

Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, resulting in the formation of polysiloxanes.

Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or moisture, often catalyzed by acids or bases.

Condensation: Catalyzed by acids or bases, often conducted at elevated temperatures.

Substitution: Nucleophiles such as amines or alcohols, typically in the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: Silanols and ethanol.

Condensation: Polysiloxanes.

Substitution: Various substituted silanes, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dimethyl-bis(2-triethoxysilylethoxy)silane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polysiloxanes.

Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a component of medical devices.

Industry: Utilized in the production of coatings, adhesives, and sealants, as well as in the fabrication of electronic components.

Wirkmechanismus

The mechanism of action of dimethyl-bis(2-triethoxysilylethoxy)silane primarily involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the ethoxy groups leads to the formation of silanols, which can further condense to form siloxane bonds. These reactions enable the compound to form stable, cross-linked networks, making it useful in various applications, such as coatings and adhesives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Dimethyl[bis(tetradecyloxy)]silane

- Tetrakis(dimethylsiloxy)silane

- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane

Uniqueness

Dimethyl-bis(2-triethoxysilylethoxy)silane is unique due to its specific structure, which includes two triethoxysilylethoxy groups attached to a dimethylsilane core. This structure imparts distinct properties, such as enhanced reactivity towards hydrolysis and condensation reactions, making it particularly useful in applications requiring the formation of stable, cross-linked networks.

Biologische Aktivität

Dimethyl-bis(2-triethoxysilylethoxy)silane is an organosilicon compound with the molecular formula C14H34O6Si3. It is notable for its versatility in applications across chemistry, biology, and medicine. This article explores its biological activity, focusing on its mechanisms of action, applications in research and industry, and relevant case studies.

This compound undergoes hydrolysis and condensation reactions, which are fundamental to its biological activity. The hydrolysis of the ethoxy groups leads to the formation of silanols, which can further condense to form siloxane bonds. This ability to form stable, cross-linked networks is critical in various applications, particularly in biocompatible materials.

Key Reactions

- Hydrolysis : In the presence of water, the compound forms silanols and ethanol.

- Condensation : Silanol groups can condense to create siloxane bonds, resulting in polysiloxanes.

- Substitution : Ethoxy groups may be replaced with other nucleophiles (e.g., amines), allowing for functionalization.

Biological Applications

The compound has been investigated for several biological applications, including:

- Surface Modification : It is used to modify surfaces for biological assays and immobilization of biomolecules.

- Drug Delivery Systems : Research indicates potential use in drug delivery due to its biocompatibility and ability to form stable matrices.

- Medical Devices : Its properties make it suitable for incorporation into medical devices that require stability and biocompatibility.

Case Studies

-

Surface Functionalization for Cell Culture :

A study demonstrated that surfaces treated with this compound improved cell adhesion and proliferation rates. The silane's ability to create a hydrophilic surface enhanced the attachment of various cell types, making it a promising candidate for tissue engineering applications. -

Drug Release Profiles :

In a controlled study involving drug delivery systems, formulations incorporating this silane exhibited sustained release profiles compared to traditional polymers. The cross-linking facilitated by the silane allowed for a gradual release of therapeutic agents over extended periods. -

Biocompatibility Assessment :

Research assessing the biocompatibility of coatings made from this compound showed minimal cytotoxicity towards human fibroblast cells. This property is essential for materials intended for medical use.

Comparative Analysis

The following table summarizes the biological activity and applications of this compound compared to other organosilicon compounds:

| Compound | Hydrolysis | Biocompatibility | Applications |

|---|---|---|---|

| This compound | High | Excellent | Surface modification, drug delivery |

| Tetrakis(dimethylsiloxy)silane | Moderate | Good | Coatings, adhesives |

| Dimethyl[bis(tetradecyloxy)]silane | Low | Fair | Industrial applications |

Eigenschaften

IUPAC Name |

dimethyl-bis(2-triethoxysilylethoxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H44O8Si3/c1-9-19-28(20-10-2,21-11-3)17-15-25-27(7,8)26-16-18-29(22-12-4,23-13-5)24-14-6/h9-18H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUPIRDXTCBLEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCO[Si](C)(C)OCC[Si](OCC)(OCC)OCC)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H44O8Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.